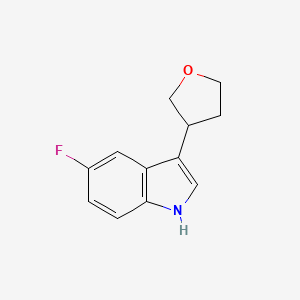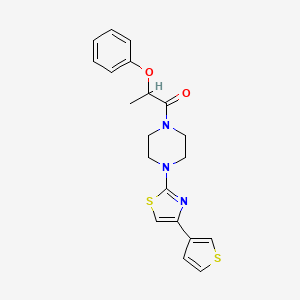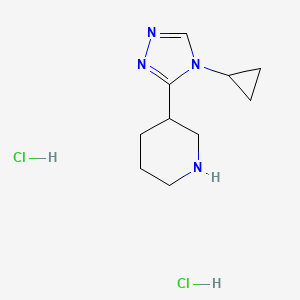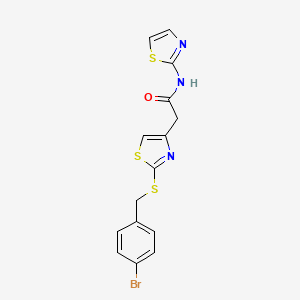![molecular formula C8H16Cl2N4O B2973902 rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans CAS No. 2044706-32-1](/img/structure/B2973902.png)
rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-4-[(3R,4R)-4-methoxypyrrolidin-3-yl]-1-methyl-1H-1,2,3-triazole dihydrochloride, trans” is a chemical compound with the molecular formula C8H16Cl2N4O and a molecular weight of 255.1448 . It is available for purchase for pharmaceutical testing .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12N4O.2ClH/c1-12-7-4-8-2-5 (7)6-3-9-11-10-6;;/h3,5,7-8H,2,4H2,1H3, (H,9,10,11);2*1H/t5-,7+;;/m0../s1 . This code can be used to generate a 3D structure of the molecule using appropriate software. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.科学的研究の応用
Synthesis of Triazole and Pyrrolidine Derivatives
Triazole and pyrrolidine rings are pivotal in medicinal chemistry due to their presence in various clinical drugs, demonstrating significant biological activities. The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring involves epoxide ring-opening followed by methylation and de-protection, leading to precursors that react with substituted benzoyl chlorides and benzyl bromides to yield desired amide and amine products. This method facilitated the creation of a library of novel compounds, showcasing the versatility of triazole and pyrrolidine scaffolds in drug synthesis (Prasad et al., 2021).
Biological Activities
The triazole and pyrrolidine derivatives exhibit a range of biological activities, including antimicrobial properties. For instance, the synthesis and characterization of new 1,2,4-triazole derivatives have shown promising results in antimicrobial activities. These findings suggest that modifications in the triazole scaffold can lead to compounds with significant bioactivity, highlighting the potential of these derivatives in developing new therapeutic agents (Bektaş et al., 2007).
Physicochemical Properties
The physicochemical properties of compounds containing triazole and pyrrolidine functionalities, such as solubility and adsorption behaviors, are crucial for their biological efficacy and stability. Studies have investigated the adsorption behavior of triazole derivatives as corrosion inhibitors, revealing insights into their interaction with metal surfaces and potential applications in protecting materials from corrosion. The adsorption is found to follow Langmuir adsorption isotherm, indicating a strong and specific interaction between the inhibitors and the metal surface (Li et al., 2007).
Safety and Hazards
特性
IUPAC Name |
4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1-methyltriazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-12-5-7(10-11-12)6-3-9-4-8(6)13-2;;/h5-6,8-9H,3-4H2,1-2H3;2*1H/t6-,8+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAFKGFCCKNNBM-OQUWVHHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2CNCC2OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(N=N1)[C@@H]2CNC[C@H]2OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)

![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)
![5-{[2-(4-Methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B2973826.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2973827.png)
![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate](/img/structure/B2973829.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2973830.png)
![[1-(Butan-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2973831.png)




